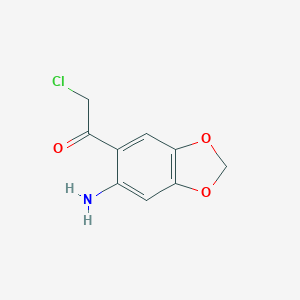

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone

Descripción general

Descripción

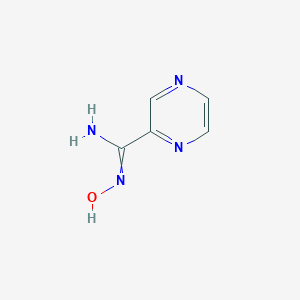

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone, commonly known as MDAI, is a research chemical that belongs to the class of entactogens. It is a derivative of 3,4-methylenedioxyamphetamine (MDA), which is a well-known psychoactive drug. MDAI is a non-neurotoxic and non-stimulant compound that is known to produce empathogenic effects.

Mecanismo De Acción

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI acts as a selective serotonin releasing agent (SSRA) and is known to increase the levels of serotonin in the brain. It also affects the levels of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation.

Efectos Bioquímicos Y Fisiológicos

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI produces empathogenic effects, which include feelings of empathy, emotional openness, and increased sociability. It has also been reported to produce mild psychedelic effects, such as visual distortions and altered perception of time. 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI does not produce the same level of euphoria or stimulation as other entactogens, such as MDMA.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI in lab experiments is that it is non-neurotoxic and non-stimulant, which makes it a safer alternative to other entactogens. However, 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, there is limited research on the safety and efficacy of 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI, which makes it difficult to draw definitive conclusions about its potential therapeutic applications.

Direcciones Futuras

There are several areas of future research that could be explored with 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI. One potential direction is to study its potential use in the treatment of chronic pain and inflammation. Another area of interest is its potential use in the treatment of depression, anxiety, and PTSD. Further research is also needed to better understand the long-term effects of 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI and its safety profile.

Aplicaciones Científicas De Investigación

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of chronic pain. 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).

Propiedades

Número CAS |

149809-26-7 |

|---|---|

Nombre del producto |

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone |

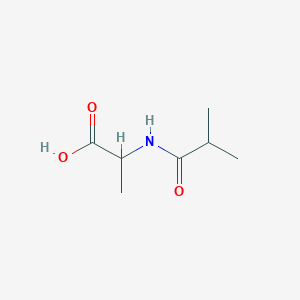

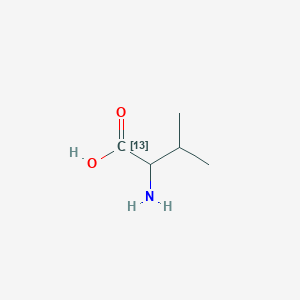

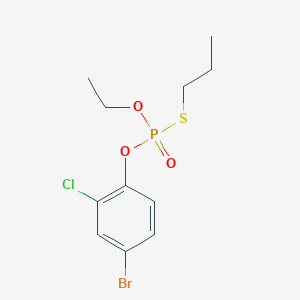

Fórmula molecular |

C9H8ClNO3 |

Peso molecular |

213.62 g/mol |

Nombre IUPAC |

1-(6-amino-1,3-benzodioxol-5-yl)-2-chloroethanone |

InChI |

InChI=1S/C9H8ClNO3/c10-3-7(12)5-1-8-9(2-6(5)11)14-4-13-8/h1-2H,3-4,11H2 |

Clave InChI |

PRSCCOTYRGOTJG-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |

SMILES canónico |

C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |

Sinónimos |

Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-2-chloro- (9CI) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)